5-Nitroisophthalic acid eliminates oxidative degradation risks in API synthesis. Start with esterification at >98% purity, then reduce nitro group to 5-aminoisophthalic acid diesters, ensuring high-yield Iopamidol production. For MOF research, its steric nitro group creates 40-membered ring cavities ideal for gas adsorption and luminescence sensing. Reliable global supply.
5-Nitroisophthalic acid (5-NIPA, CAS 618-88-2) is a highly functionalized aromatic dicarboxylic acid characterized by a strongly electron-withdrawing nitro group at the 5-position of the benzene ring. Exhibiting a melting point of 259–261°C and limited aqueous solubility (1.5 g/L at 20°C), it is highly soluble in polar organic solvents and deep eutectic mixtures . In industrial and laboratory procurement, 5-NIPA is primarily valued as an oxidation-resistant precursor for the synthesis of active pharmaceutical ingredients (APIs), particularly non-ionic X-ray contrast media like Iopamidol, and as a structure-directing ligand in the engineering of metal-organic frameworks (MOFs) [1].
Substituting 5-NIPA with unsubstituted isophthalic acid (IPA) or its downstream reduced form, 5-aminoisophthalic acid (5-AIPA), fundamentally disrupts both chemical synthesis and materials engineering workflows. In pharmaceutical manufacturing, attempting to use 5-AIPA directly for early-stage esterification exposes the vulnerable amino group to oxidative degradation, leading to severe yield losses and complex impurity profiles [1]. By procuring 5-NIPA, chemists can perform robust, high-yield esterification (>98% purity) before safely reducing the nitro group under controlled conditions[1]. In materials science, replacing 5-NIPA with IPA eliminates the steric bulk of the nitro group, causing coordination polymers to collapse into dense, low-porosity networks rather than forming the expanded, functionalized cavities required for advanced gas adsorption or luminescence sensing [2].
In the multi-step synthesis of Iopamidol, direct esterification of 5-aminoisophthalic acid is highly prone to oxidative degradation and side reactions. Utilizing 5-NIPA as the starting material provides a stable, oxidation-resistant scaffold that enables robust acid-catalyzed esterification. Industrial processes utilizing 5-NIPA achieve 5-nitroisophthalic acid dimethyl ester at 98.0% to >99.9% purity, which is then cleanly reduced to the amino-diester[1]. This strategic sequencing avoids early-stage amine oxidation, securing the high intermediate purity required for clinical-grade API manufacturing [1].
| Evidence Dimension | Esterification Intermediate Purity |
| Target Compound Data | >98.0% to 99.9% purity of diester intermediate (using 5-NIPA) |
| Comparator Or Baseline | Direct use of 5-aminoisophthalic acid (prone to amine oxidation and lower yields) |
| Quantified Difference | Eliminates early-stage amine oxidation, securing >98% intermediate purity |
| Conditions | Acid-catalyzed esterification with methanol/ethanol prior to reduction |
Procuring 5-NIPA rather than its amino analog ensures a stable, high-yield synthetic route to Iopamidol by preventing premature amine degradation.
The bulky, electron-withdrawing nitro group in 5-NIPA prevents dense packing during MOF self-assembly. In comparative studies of Cadmium(II) coordination polymers, substituting standard isophthalic acid with 5-NIPA expanded the supramolecular architecture from dense 16-membered rings to enlarged 40-membered rings [1]. This substitution increased the metal-metal separation distance bridged by the dicarboxylate to 10.179 Å [1]. The nitro group acts as a critical steric wedge and hydrogen-bond acceptor, dictating the framework topology without directly coordinating to the transition metal[1].
| Evidence Dimension | Supramolecular Ring Size and Metal-Metal Separation |
| Target Compound Data | 40-membered rings with 10.179 Å metal-metal separation (5-NIPA) |
| Comparator Or Baseline | Dense 16-membered rings (Isophthalic acid) |
| Quantified Difference | 2.5x increase in ring size and expanded cavity volume |
| Conditions | Hydrothermal/solvothermal synthesis of Cd(II) coordination polymers |
For materials scientists designing porous frameworks, 5-NIPA offers predictable cavity expansion without altering the primary dicarboxylate coordination geometry.
The strong electron-withdrawing effect of the nitro group at the 5-position significantly increases the acidity of the carboxylic acid protons. 5-NIPA exhibits a predicted pKa of approximately 2.81, compared to the baseline pKa of ~3.46 for unsubstituted isophthalic acid . This lower pKa facilitates more rapid acid-catalyzed esterification and alters the pH threshold required for complete deprotonation during the aqueous self-assembly of coordination polymers, directly impacting process cycle times and yield.
| Evidence Dimension | Predicted pKa (Acidity) |
| Target Compound Data | pKa ~ 2.81 |
| Comparator Or Baseline | pKa ~ 3.46 (Isophthalic acid) |
| Quantified Difference | ~0.65 unit reduction in pKa (greater acidity) |
| Conditions | Standard aqueous conditions at 25°C |
The increased acidity of 5-NIPA accelerates esterification reactions and shifts the basicity requirements for MOF ligand deprotonation, optimizing process cycle times.
5-NIPA is the primary, oxidation-resistant starting material for Iopamidol synthesis. Its use enables high-yield esterification prior to reduction to 5-aminoisophthalic acid diesters, ensuring high API purity and minimizing process-related impurities [1].
Due to the steric bulk and hydrogen-bonding capacity of the nitro group, 5-NIPA is utilized to synthesize MOFs and coordination polymers with expanded cavities (e.g., 40-membered rings), which are valuable for gas storage, selective adsorption, and luminescence sensing [2].
The electron-withdrawing nature and specific solubility profile of 5-NIPA make it a critical intermediate in the synthesis of disperse dyes, where it acts as a dispersant and structural building block to enhance dye stability and uniform distribution .
Irritant